molecular formula C15H19NO3 B4063208 2,2-dimethyl-5-oxo-N-(2-phenylethyl)tetrahydro-3-furancarboxamide

2,2-dimethyl-5-oxo-N-(2-phenylethyl)tetrahydro-3-furancarboxamide

Cat. No. B4063208
M. Wt: 261.32 g/mol
InChI Key: XABGIQUZCYGTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-5-oxo-N-(2-phenylethyl)tetrahydro-3-furancarboxamide, also known as DPH-F, is a chemical compound that has been synthesized for scientific research purposes. This compound has a unique structure that makes it a promising candidate for various applications.

Scientific Research Applications

Synthesis and Reactivity

  • Research in the field of cyclopalladation has led to the development of methods for preparing palladaselenaheterocycles, involving reactions of similar furancarboxamide compounds with phenyldichlorophosphineselenide (Nonoyama & Nonoyama, 1989).
  • Studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown their potential as antiprotozoal agents, highlighting the synthetic versatility of furan-containing compounds (Ismail et al., 2004).
  • Investigations into the reactions of methyl amine with the diethyl ester of o-phenylenebis(oxamic acid) have expanded understanding of compound formations, indicating the complexity of reactions involving furancarboxamide derivatives (Abdulmalic et al., 2013).

Catalysis and Applications

  • Research on the catalytic reduction of biomass-derived furanic compounds with hydrogen has highlighted the relevance of furan derivatives in producing valuable chemicals for industrial applications (Nakagawa, Tamura, & Tomishige, 2013).
  • Studies on furan-carboxamide derivatives have identified them as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating the potential biomedical applications of furan derivatives (Yongshi et al., 2017).

Material Science

  • Research into enzymatic polymerization has shown that furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides can serve as sustainable alternatives to polyphthalamides, indicating the role of furan derivatives in developing eco-friendly materials (Jiang et al., 2015).

properties

IUPAC Name

2,2-dimethyl-5-oxo-N-(2-phenylethyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2)12(10-13(17)19-15)14(18)16-9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABGIQUZCYGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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